Cytidine 5'-triphosphate disodium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

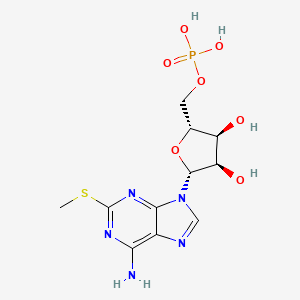

Cytidine 5’-triphosphate disodium salt is a nucleoside triphosphate with a pyrimidine ring, which is present in RNA . It is a nucleotide derivative and is involved in phospholipid anabolism in vivo . It can cross the blood-cerebrospinal fluid barrier . It is the intermediate product and energy source of cephalin synthesis and nucleic acid metabolism .

Synthesis Analysis

Cytidine 5’-triphosphate disodium salt is used in the synthesis of RNA by RNA polymerases . It is also used for the conversion of adenosine monophosphate (AMP) to adenosine diphosphate (ADP) in luminometry analysis .Molecular Structure Analysis

The molecular structure of Cytidine 5’-triphosphate disodium salt involves a pyrimidine ring and is present in RNA . It is a high-energy molecule and pyrimidine nucleoside triphosphate .Chemical Reactions Analysis

Cytidine 5’-triphosphate (CTP) is a substrate in the biosynthesis of RNA . It also acts as a coenzyme during the synthesis of glycerophospholipids and glycosylation of proteins .Physical And Chemical Properties Analysis

Cytidine 5’-triphosphate disodium salt is a high-energy molecule and pyrimidine nucleoside triphosphate . It is made up of cytidine and three phosphate groups and can be a potent phosphate source .科学的研究の応用

Synthetic Analogues for Anticancer and Antiviral Development Research on bismethylene triphosphate nucleotides of uridine 4-phosphate analogues, which are related to the biosynthesis of cytidine triphosphate (CTP), has revealed potential in developing potent inhibitors of CTP synthase (CTPS). These inhibitors are being explored as lead structures for anticancer and antiviral agents due to their ability to interrupt the CTP formation process critical for cell proliferation and viral replication (Taylor, Mirzaei, & Bearne, 2008).

Identification of Polar Impurities in Pharmaceutical Preparations A study utilizing HPLC-Q/TOF methods for identifying polar impurities in Cytidine Disodium Triphosphate (CTP-2Na) injections highlights the importance of purity in pharmaceutical applications. This research aids in ensuring drug safety and efficacy by accurately identifying impurities such as disodium cytidine tetraphosphate and disodium cytidine monophosphate, which can arise during drug production or degradation (Zheng et al., 2021).

Biotechnological Applications In biotechnological research, Cytidine 5'-triphosphate disodium serves as a substrate for various enzymatic reactions, including those involved in nucleic acid synthesis and modification. For instance, the synthesis and application of 5-substituted cytidine analogues for inhibiting viral RNA-dependent RNA polymerases demonstrate the role of CTP analogues in studying viral replication mechanisms and developing antiviral strategies (Harki et al., 2006).

Chemical Synthesis and Modification The chemical modification of cytidine and its derivatives, including the synthesis of cytidine-5'-carboxamide-modified nucleotide reagents, showcases the utility of CTP and its analogues in molecular biology research, particularly in aptamer discovery and nucleic acid-based therapeutics. These modified nucleotides are valuable tools for enhancing the specificity and functionality of oligonucleotides for various applications (Rohloff et al., 2015).

Analytical Chemistry Analytical methodologies for nucleotides and nucleosides, such as the determination of Cytidine 5'-monophosphate in milk and infant formulas, represent another significant application of CTP-2Na in scientific research. These methods are crucial for nutritional analysis, food quality control, and understanding the dietary intake of nucleotides (Gill & Indyk, 2007).

作用機序

Target of Action

The primary target of Cytidine 5’-triphosphate disodium salt hydrate is the enzyme aspartate carbamoyltransferase . This enzyme plays a crucial role in pyrimidine biosynthesis .

Mode of Action

Cytidine 5’-triphosphate disodium salt hydrate prevents the action of aspartate carbamoyltransferase . It serves as a molecule of high energy, similar to adenosine triphosphate (ATP), and acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation .

Biochemical Pathways

Cytidine 5’-triphosphate disodium salt hydrate is involved in several biochemical pathways. It reacts with phosphocholine to produce CDP-choline and diphosphate, a rate-limiting step in phosphatidylcholine (PC) synthesis . It also interacts with N-acylneuraminate to generate an intermediate required for sialylation .

Result of Action

The molecular and cellular effects of Cytidine 5’-triphosphate disodium salt hydrate’s action include the prevention of aspartate carbamoyltransferase activity, which leads to changes in pyrimidine biosynthesis . It also influences glycerophospholipid biosynthesis and protein glycosylation .

Safety and Hazards

将来の方向性

Cytidine 5’-triphosphate (CTP) may be useful in the development of new antiviral drugs . The research groups of biochemists Steven C. Almo at the Albert Einstein College of Medicine (Bronx, NY) and Craig Cameron at Penn State (University Park, PA) discovered that an enzyme expressed in humans catalyzes the dehydration of CTP to produce another triphosphate abbreviated as ddhCTP . The dehydrated species resembles current antivirals that disrupt RNA genome replication in some viruses . In in vitro experiments, the researchers found that ddhCTP inhibits RNA polymerases in viruses such as Zika, West Nile, dengue, and hepatitis C . In addition to the possibility of developing new antivirals by using this technique, experts predict that this research could open new pathways to drugs based on natural small molecules .

生化学分析

Biochemical Properties

Cytidine 5’-triphosphate disodium salt hydrate serves as a molecule of high energy, similar to adenosine triphosphate (ATP) . It acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for CMP-neuNAc synthetase(s), which produce CMP-neuNAc used in sialylation reactions . It also supports the formation of phosphatidylcholine via the formation of CDP-choline .

Cellular Effects

Cytidine 5’-triphosphate disodium salt hydrate is essential for the synthesis of DNA . It is crucial for dolichol phosphorylation and cholesterol transport . It is also involved in the allosteric regulation of aspartate transcarbamylase . These processes are vital for cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Cytidine 5’-triphosphate disodium salt hydrate exerts its effects at the molecular level through various mechanisms. It prevents the action of aspartate carbamoyltransferase, an enzyme that participates in pyrimidine biosynthesis . It also interacts with N-acylneuraminate in a reaction mediated by N-acylneuraminate cytidylyltransferase, generating an intermediate required for sialylation .

Metabolic Pathways

Cytidine 5’-triphosphate disodium salt hydrate is involved in several metabolic pathways. It reacts with phosphocholine, via CTP:phosphocholine cytidylyltransferases, to produce CDP-choline and diphosphate . This is the rate-limiting step in phosphatidylcholine (PC) synthesis and can be important in cell proliferation .

特性

IUPAC Name |

disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O14P3.2Na.H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2/t4-,6-,7-,8-;;;/m1.../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMSOWKYYIROGP-LLWADOMFSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3Na2O15P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione](/img/structure/B2692996.png)